Cas no 2580182-83-6 ({2,6-dioxabicyclo3.2.1octan-1-yl}methanesulfonamide)

{2,6-dioxabicyclo3.2.1octan-1-yl}methanesulfonamide structure
2580182-83-6 structure
商品名:{2,6-dioxabicyclo3.2.1octan-1-yl}methanesulfonamide
CAS番号:2580182-83-6
MF:C7H13NO4S
メガワット:207.24742102623
CID:5658925
PubChem ID:165889688

{2,6-dioxabicyclo3.2.1octan-1-yl}methanesulfonamide 化学的及び物理的性質

名前と識別子

    • 2580182-83-6
    • EN300-27734065
    • {2,6-dioxabicyclo[3.2.1]octan-1-yl}methanesulfonamide
    • {2,6-dioxabicyclo3.2.1octan-1-yl}methanesulfonamide
    • インチ: 1S/C7H13NO4S/c8-13(9,10)5-7-3-6(11-4-7)1-2-12-7/h6H,1-5H2,(H2,8,9,10)
    • InChIKey: HJWITTWHJPMULL-UHFFFAOYSA-N
    • ほほえんだ: S(CC12COC(CCO1)C2)(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 207.05652907g/mol
  • どういたいしつりょう: 207.05652907g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 296
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.2
  • トポロジー分子極性表面積: 87Ų

{2,6-dioxabicyclo3.2.1octan-1-yl}methanesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27734065-10g
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanesulfonamide
2580182-83-6
10g
$6144.0 2023-09-10
Enamine
EN300-27734065-0.05g
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanesulfonamide
2580182-83-6 95.0%
0.05g
$1200.0 2025-03-19
Enamine
EN300-27734065-1.0g
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanesulfonamide
2580182-83-6 95.0%
1.0g
$1429.0 2025-03-19
Enamine
EN300-27734065-5g
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanesulfonamide
2580182-83-6
5g
$4143.0 2023-09-10
Enamine
EN300-27734065-0.5g
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanesulfonamide
2580182-83-6 95.0%
0.5g
$1372.0 2025-03-19
Enamine
EN300-27734065-5.0g
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanesulfonamide
2580182-83-6 95.0%
5.0g
$4143.0 2025-03-19
Enamine
EN300-27734065-0.25g
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanesulfonamide
2580182-83-6 95.0%
0.25g
$1315.0 2025-03-19
Enamine
EN300-27734065-1g
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanesulfonamide
2580182-83-6
1g
$1429.0 2023-09-10
Enamine
EN300-27734065-10.0g
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanesulfonamide
2580182-83-6 95.0%
10.0g
$6144.0 2025-03-19
Enamine
EN300-27734065-2.5g
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanesulfonamide
2580182-83-6 95.0%
2.5g
$2800.0 2025-03-19

{2,6-dioxabicyclo3.2.1octan-1-yl}methanesulfonamide 関連文献

{2,6-dioxabicyclo3.2.1octan-1-yl}methanesulfonamideに関する追加情報

Introduction to {2,6-dioxabicyclo3.2.1octan-1-yl}methanesulfonamide (CAS No. 2580182-83-6)

{2,6-dioxabicyclo3.2.1octan-1-yl}methanesulfonamide} is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2580182-83-6, belongs to a class of molecules characterized by their intricate bicyclic structures and functional groups that make them valuable intermediates in the development of novel therapeutic agents.

The molecular framework of {2,6-dioxabicyclo3.2.1octan-1-yl}methanesulfonamide incorporates a dioxane ring fused with a bicyclo[3.2.1]octane core, which provides a unique three-dimensional scaffold. This structural motif is particularly noteworthy due to its potential to modulate biological activity through steric and electronic interactions with target proteins. The presence of a methanesulfonamide group further enhances the compound's reactivity, making it a versatile building block for synthetic chemists.

In recent years, there has been a surge in research focused on the development of heterocyclic compounds with promising pharmacological properties. {2,6-dioxabicyclo3.2.1octan-1-yl}methanesulfonamide has emerged as a compound of interest in this domain, primarily due to its ability to engage with biological targets in unique ways. Studies have demonstrated that the bicyclic structure can effectively occupy binding pockets in enzymes and receptors, thereby influencing their function.

One of the most compelling aspects of {2,6-dioxabicyclo3.2.1octan-1-yl}methanesulfonamide is its potential application in the design of drugs targeting neurological disorders. The rigid bicyclic core mimics natural product scaffolds that have shown efficacy in treating conditions such as Alzheimer's disease and Parkinson's disease. Additionally, the methanesulfonamide moiety can serve as a pharmacophore, contributing to the compound's ability to interact with specific amino acid residues in protein targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of molecules like {2,6-dioxabicyclo3.2.1octan-1-yl}methanesulfonamide with greater accuracy than ever before. These computational tools have been instrumental in guiding synthetic efforts and optimizing lead compounds for clinical trials. By leveraging machine learning algorithms and molecular dynamics simulations, scientists can now design derivatives of this compound that exhibit enhanced potency and selectivity.

The synthesis of {2,6-dioxabicyclo3.2.1octan-1-yl}methanesulfonamide presents unique challenges due to its complex three-dimensional structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cyclizations and asymmetric hydrogenations have been particularly useful in constructing the bicyclic core with high enantioselectivity.

Another area where {2,6-dioxabicyclo3.2.1octan-1-yl}methanesulfonamide has shown promise is in the development of antimicrobial agents. The structural features of this compound allow it to disrupt bacterial cell wall synthesis and inhibit key enzymatic pathways involved in bacterial metabolism. Preliminary studies have indicated that derivatives of this molecule exhibit potent activity against resistant strains of bacteria, offering a potential solution to the growing problem of antibiotic resistance.

The role of {2,6-dioxabicyclo3.2.1octan-1-yl}methanesulfonamide in drug discovery is further underscored by its versatility as an intermediate in multi-step synthetic routes. Chemists have utilized this compound to construct more complex molecules with diverse biological activities, including anti-inflammatory and anticancer agents. The ability to functionalize different positions on the bicyclic core allows for the creation of libraries of derivatives that can be screened for novel pharmacological effects.

In conclusion, {2,6-dioxabicyclo3.2.1octan-1-yl}methanesulfonamide (CAS No.2580182-83-6) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and functional groups make it a valuable tool for developing new therapeutic agents targeting various diseases, including neurological disorders and infections caused by resistant bacteria. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

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